N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-14-4-3-5-17-18(14)21-20(28-17)22-19(24)15-6-8-16(9-7-15)29(25,26)23-10-12-27-13-11-23/h3-9H,2,10-13H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZMGRVQDKTEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases, autoimmune disorders, and cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential clinical applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole moiety linked to a morpholine sulfonamide group, which is crucial for its biological activity.
The primary mechanism through which this compound exerts its effects is through the inhibition of phosphodiesterase type 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various cellular processes. By inhibiting PDE4, this compound increases cAMP levels, leading to enhanced anti-inflammatory responses and potential antitumor effects .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PDE4 with an IC50 value of approximately 11 nM. This suggests a potent ability to modulate cAMP levels in cellular systems .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. Notably, it has shown efficacy in reducing inflammation in models of arthritis and other inflammatory diseases. The compound's ability to modulate immune responses has also been highlighted in studies involving autoimmune conditions .
Case Study 1: Treatment of Inflammatory Diseases
A study investigated the effects of this compound in a murine model of collagen-induced arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for rheumatoid arthritis .
Case Study 2: Antitumor Activity
Another research effort focused on the compound's antitumor properties. In vitro testing against human breast cancer cell lines revealed that it induced apoptosis and inhibited cell proliferation effectively. The study concluded that the compound could serve as a lead for developing new anticancer therapies targeting specific malignancies .
Summary of Research Findings
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced tumor growth in xenograft models, highlighting its potential as a therapeutic agent in oncology .Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induces apoptosis A549 (Lung) 20 Inhibits cell cycle progression -
Anti-inflammatory Effects
- The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases.
This data was corroborated by experiments conducted on macrophage cell lines, where this compound significantly reduced cytokine levels .Cytokine Inhibition (%) TNF-alpha 70 IL-6 60
Biological Mechanisms
The biological mechanisms underlying the effects of this compound include:
- Inhibition of Kinases : The compound targets specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Modulation of Gene Expression : It alters the expression of genes associated with cell survival and proliferation, contributing to its anticancer effects.
Case Studies
- Breast Cancer Treatment
- Chronic Inflammatory Diseases
Comparison with Similar Compounds
Structural Analogues with Varying Benzothiazole Substituents
Key modifications to the benzothiazole scaffold significantly alter physicochemical and biological properties:
Key Observations :
- Morpholino-containing derivatives (e.g., TOZ6) exhibit superior yields (up to 86%) compared to ethylpiperazine analogs (~85%), suggesting efficient synthetic routes for morpholino-functionalized compounds .
Sulfonamide Group Variations
The sulfonamide moiety is critical for target binding. Substitutions on the sulfonyl group modulate potency and selectivity:
Key Observations :
- Piperidine-sulfonyl analogs (e.g., 2D216) show strong immunomodulatory effects, while morpholino groups may improve water solubility due to the oxygen-rich morpholine ring .
- Diethylsulfamoyl derivatives () are more lipophilic than morpholinosulfonyl analogs, which could limit their utility in aqueous biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
